molecular formula C26H32N4O3S2 B3001569 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 361172-51-2

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No.: B3001569
CAS No.: 361172-51-2
M. Wt: 512.69
InChI Key: PZXDXFXSHJULMB-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core. Key structural elements include:

  • 2,4-Dimethylphenyl substituent at position 2 of the pyrazole ring.
  • 4-(N,N-Dipropylsulfamoyl)benzamide group at position 3, providing a polar sulfamoyl moiety and a bulky dipropylamine side chain.
  • Molecular formula: Calculated as $ \text{C}{26}\text{H}{31}\text{N}4\text{O}3\text{S}_2 $, with a molecular weight of 511.0 g/mol.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S2/c1-5-13-29(14-6-2)35(32,33)21-10-8-20(9-11-21)26(31)27-25-22-16-34-17-23(22)28-30(25)24-12-7-18(3)15-19(24)4/h7-12,15H,5-6,13-14,16-17H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXDXFXSHJULMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

  • Molecular Formula : C24_{24}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 396722-72-8

The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological significance.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : The thienopyrazole scaffold has been linked to anti-inflammatory activity. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents. The presence of specific substituents on the pyrazole ring enhances this activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and cancer progression.
  • Gene Expression Regulation : The compound may influence gene expression patterns associated with apoptosis and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Activity : A study identified a derivative of thieno[3,4-c]pyrazole that exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), with IC50_{50} values in the low micromolar range .
  • Anti-inflammatory Effects : Research demonstrated that thienopyrazole derivatives could reduce inflammatory markers in vitro and in vivo models of inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Studies : A series of thienopyrazole compounds were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Some exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Summary Table

Biological ActivityRelated StudiesObservations
Anticancer Significant cytotoxicity against HeLa and MCF-7 cells
Anti-inflammatory Reduction of inflammatory markers in vitro
AntimicrobialEffective against various bacterial strains

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound is compared to analogs from literature and patent sources (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Thieno[3,4-c]pyrazole 4-(N,N-Dipropylsulfamoyl)benzamide $ \text{C}{26}\text{H}{31}\text{N}4\text{O}3\text{S}_2 $ 511.0 Sulfamoyl, Benzamide, Dipropylamine
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole 4-Bromobenzamide $ \text{C}{22}\text{H}{18}\text{Br}\text{N}3\text{O}2\text{S} $ 468.4 Bromo, Benzamide
2-((Difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Thieno[3,4-c]pyrazole 2-(Difluoromethylthio)benzamide $ \text{C}{20}\text{H}{17}\text{F}2\text{N}3\text{O}2\text{S}2 $ 433.5 Difluoromethylthio, Methoxyphenyl
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl, Thione Varies by X ~400–450 (estimated) Sulfonyl, Thione, Fluorophenyl

Key Observations

Electronic Effects :

  • The target’s sulfamoyl group ($ \text{SO}2\text{N}(\text{C}3\text{H}7)2 $) is more electron-withdrawing than the bromo substituent in but less electronegative than the difluoromethylthio group in .
  • Fluorine atoms in enhance metabolic stability but reduce polar surface area compared to the target’s sulfamoyl group.

Spectroscopic Features :

  • IR Spectroscopy : The target’s benzamide carbonyl ($ \text{C=O} $) is expected at 1660–1680 cm$^{-1}$ , similar to hydrazinecarbothioamides in . Sulfamoyl $ \text{S=O} $ stretches (~1150–1350 cm$^{-1}$) and dipropyl $ \text{C-H} $ vibrations (~2800–3000 cm$^{-1}$) distinguish it from analogs.
  • NMR : The 2,4-dimethylphenyl group would show aromatic protons as a multiplet (δ 6.8–7.4 ppm) and methyl singlets (δ ~2.3 ppm) .

Synthetic Routes: The target compound likely shares synthetic steps with analogs, such as cyclization to form the thienopyrazole core , followed by amide coupling for the benzamide group. In contrast, triazole derivatives in are synthesized via base-mediated cyclization of hydrazinecarbothioamides.

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